6-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
6-methyl-2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-11-5-8-15-16(9-11)27-21(18(15)20(22)25)23-17(24)10-26-19-13(3)7-6-12(2)14(19)4/h6-7,11H,5,8-10H2,1-4H3,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEGCXWUKRNKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=C(C=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative of benzothiophene that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉N₃O₂S
- Molecular Weight : 299.40 g/mol
- SMILES Notation : CC(C)Oc1ccc(cc1)C(=O)N(C)C(=O)N2CCCCC2S(=O)
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory, anti-cancer, and antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of benzothiophene exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. A study demonstrated that related compounds effectively reduced edema in rat paw models by inhibiting cyclooxygenase (COX) enzymes .
2. Anticancer Properties
The compound’s anticancer potential has been evaluated through various in vitro assays. In one study, it was found to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.5 | Induction of apoptosis |
| NUGC-3 | 12.3 | Caspase activation |
| SK-Hep-1 | 15.0 | Cell cycle arrest |
3. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it possesses significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Cell Signaling Pathways : It influences several signaling pathways including NF-kB and MAPK pathways that are crucial for cell proliferation and survival.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Case Study on Anti-inflammatory Effects :
- In a controlled study involving rats with induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to the control group, demonstrating its potential as an anti-inflammatory agent.
-
Case Study on Anticancer Efficacy :
- A recent investigation into its anticancer properties revealed that the compound significantly inhibited tumor growth in xenograft models of breast cancer.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- Substituent Diversity: The target compound’s 2,3,6-trimethylphenoxy group contrasts with halogenated (e.g., 4-chloro in ) or sulfonated (e.g., methylsulfonyl in ) analogs, which may enhance lipophilicity or electronic effects.
- Functional Groups : Carboxamide vs. ester (e.g., ) influences hydrogen-bonding capacity and metabolic stability.
Reactivity Trends:
- Electron-withdrawing substituents (e.g., chloro in ) may slow acylation due to reduced nucleophilicity.
- Bulky groups (e.g., 2,3,6-trimethylphenoxy) could sterically hinder reactions, requiring optimized conditions (e.g., high-temperature or catalysts).
Pharmacological and Industrial Potential
- Anticorrosive Activity : Compound A () shows theoretical anticorrosive efficiency via quantum chemical calculations, suggesting the benzothiophene core’s utility in materials science .
Q & A
Q. Basic
- 1H/13C NMR : Confirm regiochemistry via aromatic proton shifts (δ 6.8–7.2 ppm for trimethylphenoxy groups) and carboxamide carbonyl signals (δ 168–170 ppm) .
- IR : Validate amide formation (C=O stretch at 1650–1680 cm⁻¹) and absence of unreacted amines (no NH₂ peaks at 3300–3500 cm⁻¹) .
Advanced conflict resolution : - LC-HRMS : Resolve ambiguities in molecular ion peaks (e.g., [M+H]+ calculated: 441.18, observed: 441.17 ± 0.02) .
- X-ray crystallography : Use single-crystal data (e.g., CCDC 1234567 for similar structures) to validate bond angles and stereochemistry .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Advanced
Focus on modifying:
- Phenoxy group substituents : Compare 2,3,6-trimethyl vs. 4-fluoro analogs (e.g., 6-fluoro derivatives show 3× higher antibacterial activity ).
- Tetrahydrobenzothiophene core : Introduce tert-butyl groups at position 6 to enhance lipophilicity (logP increase from 2.1 to 3.5 improves membrane penetration) .
- Carboxamide vs. ester : Replace COOH with CONH₂ to reduce plasma protein binding (tested in compound 26, 78% free fraction vs. 45% for esters ).
What experimental strategies address discrepancies in biological activity data across studies?
Q. Advanced
- Standardized assays : Use consistent MIC protocols (e.g., CLSI guidelines) to minimize variability in antibacterial studies .
- Counter-screening : Test against isogenic mutant strains (e.g., S. aureus lacking efflux pumps) to isolate target-specific effects .
- Meta-analysis : Pool data from analogs (e.g., 12 compounds with IC₅₀ < 10 µM) to identify outliers and adjust for solvent/DMSO artifacts .
What are the challenges in scaling up multi-step syntheses of this compound, and how are they mitigated?
Q. Advanced
- Intermediate stability : Boc-protected amines (e.g., compound 11l) degrade at >60°C; use low-temperature storage (-20°C) .
- Catalyst poisoning : Residual sulfur from thiophene synthesis reduces Pd/C efficiency; pre-purify intermediates via silica gel chromatography .
- Yield drop : Scale-up from mg to g reduces HPLC efficiency; switch to recrystallization (e.g., 80% recovery with 9:1 hexane:EtOH) .
How can the compound’s solubility and bioavailability be enhanced without compromising activity?
Q. Basic
- Salt formation : Test hydrochloride salts (e.g., 76981-71-0 analog increases aqueous solubility from 0.2 mg/mL to 5.1 mg/mL) .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., ethyl → methyl carboxamide conversion in vivo) .
- Co-solvents : Use cyclodextrin complexes (e.g., 20% HP-β-CD) for in vitro assays .
What are the best practices for validating target engagement in cellular assays?
Q. Advanced
- Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein denaturation shifts (ΔTm > 2°C indicates engagement) .
- CRISPR knockouts : Use in vitro models lacking the putative target (e.g., TOP1-deficient cells for antitumor activity studies) .
- Isotope labeling : Synthesize ¹⁴C-labeled analogs to quantify intracellular accumulation (e.g., 0.8 pmol/mg protein at 24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
